

Application Notes and Protocols for OG 488, SE in In Vivo Imaging

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Compound of Interest

Compound Name: OG 488, SE

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Introduction to OG 488, SE

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (**OG 488, SE**) is a bright, green-fluorescent amine-reactive dye widely utilized in biological research.[1][2] As a fluorinated analog of fluorescein, **OG 488, SE** offers significant advantages for in vivo imaging applications, including enhanced photostability and a low pKa of approximately 4.7.[3][4][5][6] This low pKa renders its fluorescence largely insensitive to pH fluctuations within the physiological range (pH 6-8), a critical feature for quantitative imaging in living organisms.[2][3][5][6] The succinimidyl ester (SE) moiety readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable covalent conjugates.[7] Its excitation and emission maxima are well-suited for the common 488 nm laser line, making it compatible with a wide range of imaging systems.[1]

Key Advantages for In Vivo Imaging

- **High Photostability:** OG 488 conjugates are more resistant to photobleaching compared to fluorescein, enabling longer imaging sessions and more reliable signal quantification.[7][8]
- **pH Insensitivity:** The fluorescence of OG 488 is stable across the physiological pH range, ensuring that signal intensity directly correlates with the concentration of the labeled molecule, rather than being confounded by local pH changes.[2][3][5][6] However, it can be used to monitor pH changes in acidic organelles due to its low pKa.[1]

- **Bright Fluorescence:** OG 488 exhibits a high extinction coefficient and a strong fluorescence quantum yield, resulting in bright signals that are easier to detect against background autofluorescence in vivo.[\[1\]](#)
- **Versatile Conjugation:** The amine-reactive succinimidyl ester allows for straightforward labeling of a wide variety of targeting molecules, such as antibodies and peptides, for specific in vivo applications.[\[1\]](#)[\[7\]](#)

Quantitative Data Summary

Property	Value	Reference
Excitation Maximum (λ_{abs})	~496 nm	[4] [5] [7]
Emission Maximum (λ_{em})	~524 nm	[4] [5] [7]
Molar Extinction Coefficient (ϵ)	~76,000 cm ⁻¹ M ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.9	
pKa	~4.6 - 4.7	[1] [3] [6]
Reactive Group	Succinimidyl Ester (SE)	[7]
Reactivity	Primary Amines	[7]

Experimental Protocols

Protocol 1: Labeling an Antibody with OG 488, SE

This protocol describes the conjugation of **OG 488, SE** to an IgG antibody.

Materials:

- **OG 488, SE**
- IgG antibody solution (in amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate (pH 8.3)

- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Prepare Antibody Solution:
 - Dissolve the antibody in PBS at a concentration of at least 2 mg/mL.
 - Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.
- Prepare **OG 488, SE** Stock Solution:
 - Immediately before use, dissolve **OG 488, SE** in DMSO to a concentration of 10 mM.
- Conjugation Reaction:
 - For optimal labeling, a molar ratio of 4-8 moles of dye per mole of antibody is recommended.^[7] As a starting point, a 10:1 molar ratio of dye to protein can be used.
 - While gently vortexing, add the calculated volume of **OG 488, SE** stock solution to the antibody solution.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).
 - Load the reaction mixture onto the column.
 - Elute with PBS and collect the fractions containing the fluorescently labeled antibody. The first colored band to elute is the conjugate.
- Characterization and Storage:

- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~496 nm.
- Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and freeze in aliquots at -20°C.^[7]

Protocol 2: In Vivo Imaging of a Labeled Antibody

This protocol provides a general workflow for in vivo imaging in a mouse model using an **OG 488, SE**-labeled antibody.

Materials:

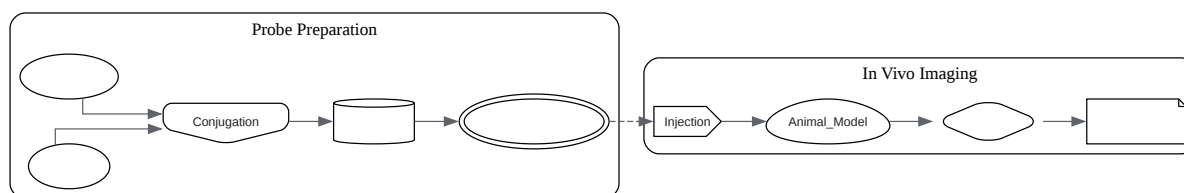
- **OG 488, SE**-labeled antibody
- Animal model (e.g., tumor-bearing mouse)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with appropriate filters for OG 488
- Sterile, non-pyrogenic saline

Procedure:

- Animal Preparation:
 - Anesthetize the animal using a calibrated vaporizer with isoflurane.
 - Place the animal in the imaging chamber and maintain anesthesia throughout the imaging session.
- Probe Administration:
 - Dilute the **OG 488, SE**-labeled antibody in sterile saline to the desired concentration.
 - Inject the labeled antibody into the animal via an appropriate route (e.g., intravenous injection for systemic targeting).

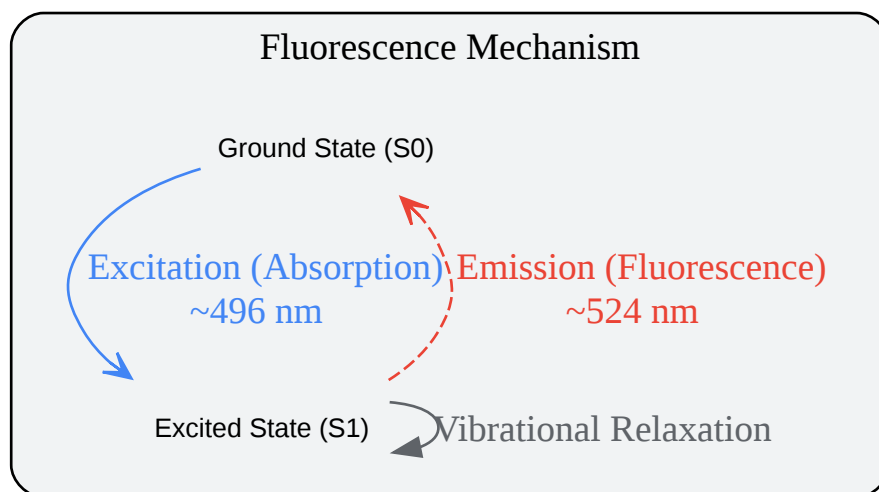
- Image Acquisition:
 - Allow time for the labeled antibody to circulate and accumulate at the target site. This time will vary depending on the antibody and target.
 - Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.
 - Use the imaging system's software to set acquisition parameters, including exposure time and filter sets for OG 488 (Excitation: ~488 nm, Emission: ~520 nm).
- Data Analysis:
 - Quantify the fluorescence signal in the region of interest (ROI) using the analysis software.
 - At the end of the experiment, euthanasia and ex vivo imaging of organs can be performed to confirm the biodistribution of the labeled antibody.[9]

Visualizations



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Caption: Workflow for in vivo imaging with an **OG 488, SE**-labeled antibody.



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Caption: Jablonski diagram illustrating the principle of fluorescence.

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